molecular formula C3H5ClO B1591562 (Z)-3-chloroprop-1-en-1-ol CAS No. 24969-06-0

(Z)-3-chloroprop-1-en-1-ol

Cat. No.: B1591562
CAS No.: 24969-06-0
M. Wt: 92.52 g/mol
InChI Key: NUFHKADPPUOUFS-IWQZZHSRSA-N
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Description

(Z)-3-chloroprop-1-en-1-ol: is an organic compound characterized by the presence of a chlorine atom attached to a three-carbon chain with a double bond and a hydroxyl group

Mechanism of Action

Target of Action

Polyepichlorohydrin, a functional polyether, is primarily targeted for use in energy storage and conversion devices, particularly in lithium battery systems . The ether electron donor groups in Polyepichlorohydrin deliver coordinating spots for cation transport, while its alkyl chloride groups contribute to changing its surface character .

Mode of Action

Polyepichlorohydrin interacts with its targets through its unique structure. The ether electron donor groups in Polyepichlorohydrin provide coordinating spots for cation transport, which is crucial for its role in energy storage devices . Additionally, the alkyl chloride groups in Polyepichlorohydrin serve as a location for surface modification of the polymer via nucleophilic substitution reactions, resulting in changes in surface or bulk properties .

Biochemical Pathways

The biochemical pathways affected by Polyepichlorohydrin primarily involve energy storage and conversion. Polyepichlorohydrin’s ability to form complexation with diverse salts and its impressive electrochemical characteristics make it a viable option for use as electrolytes in energy storage/conversion devices .

Result of Action

The result of Polyepichlorohydrin’s action is the creation of free-standing solid polymer electrolytes with exceptional performances and stabilities that can suit the needs of present and next-generation technologies . Its inherent characteristics, including its amorphousity, glass transition temperature, functionality, and others, can be altered via chemical and physical means .

Action Environment

The action of Polyepichlorohydrin is influenced by environmental factors. For instance, the alkyl chloride groups of Polyepichlorohydrin play a significant role in modifying the characteristics of the polymer through chemical reactions . These reactions can result in changes in the polymer’s surface or bulk properties, thereby influencing its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

PECH is one of the polymer hosts under consideration due to its ether electron donor groups that deliver coordinating spots for cation transport as well as alkyl chloride groups for changing its surface character . The alkyl chloride groups of Polyepichlorohydrin play a significant role in modifying the characteristics of the polymer through chemical reactions .

Cellular Effects

The inherent characteristics of PECH-based polymers, including their amorphousity, glass transition temperature, functionality, and others, can be altered via chemical and physical means . The impressive electrochemical characteristics of PECH-based electrolytes make them a viable option for energy storage/conversion devices applications as electrolytes .

Molecular Mechanism

PECH is synthesized from the ring-opening polymerization of its inexpensive, functional monomer precursor, epichlorohydrin (ECH) . The alkyl chloride groups of Polyepichlorohydrin play a significant role in modifying the characteristics of the polymer through chemical reactions .

Temporal Effects in Laboratory Settings

Research works are persistently ongoing to develop free-standing solid polymer electrolytes with exceptional performances and stabilities that can suit the needs of present and next-generation technologies .

Transport and Distribution

Polyepichlorohydrin is one of the polymer hosts under consideration due to its ether electron donor groups that deliver coordinating spots for cation transport .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (Z)-3-chloroprop-1-en-1-ol involves the Grignard reaction. This process typically starts with the reaction of allyl chloride with magnesium in an ether solvent to form the corresponding Grignard reagent. The Grignard reagent is then reacted with formaldehyde, followed by hydrolysis to yield this compound.

    Hydrohalogenation: Another method involves the hydrohalogenation of propargyl alcohol. This reaction is carried out in the presence of hydrochloric acid, which adds a chlorine atom to the triple bond, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-3-chloroprop-1-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form (Z)-3-chloropropanol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form (Z)-3-hydroxyprop-1-en-1-ol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: (Z)-3-chloroprop-1-en-1-al (aldehyde) or (Z)-3-chloroprop-1-enoic acid (carboxylic acid).

    Reduction: (Z)-3-chloropropanol.

    Substitution: (Z)-3-hydroxyprop-1-en-1-ol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-3-chloroprop-1-en-1-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound is used in biochemical studies to investigate the effects of halogenated alcohols on biological systems.

Medicine:

    Drug Development: this compound is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry:

    Polymer Production: It is used as a monomer or comonomer in the production of specialty polymers with unique properties.

Comparison with Similar Compounds

    (E)-3-chloroprop-1-en-1-ol: The trans isomer of (Z)-3-chloroprop-1-en-1-ol, which has different spatial arrangement of atoms.

    3-chloropropanol: A saturated analog without the double bond.

    3-chloroprop-1-ene: A compound lacking the hydroxyl group.

Uniqueness:

    Structural Features: The presence of both a chlorine atom and a hydroxyl group on a three-carbon chain with a double bond makes this compound unique.

    Reactivity: The combination of functional groups allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(Z)-3-chloroprop-1-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h1,3,5H,2H2/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFHKADPPUOUFS-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24969-06-0
Record name Oxirane, 2-(chloromethyl)-, homopolymer
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-(chloromethyl)-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Polyepichlorohydrin (PECH) and what makes it unique compared to other polymers?

A1: Polyepichlorohydrin is a rubbery polymer known for its excellent oil resistance, good low-temperature flexibility, and flame retardancy. These properties arise from its unique structure, which features repeating chloromethyl ethylene oxide units. Unlike many other elastomers, PECH is amorphous, meaning it lacks a defined crystalline structure, contributing to its flexibility.

Q2: What is the molecular formula and weight of PECH?

A2: The repeating unit in PECH has the molecular formula (C3H5ClO)n. The 'n' denotes the degree of polymerization, which can vary greatly influencing the molecular weight. []

Q3: How is the molecular weight of PECH determined?

A3: Gel permeation chromatography (GPC) is commonly employed to assess the molecular weight and its distribution in PECH samples. []

Q4: Can you explain the spectroscopic characterization of PECH?

A4: FTIR spectroscopy is valuable for identifying functional groups in PECH. The presence of chloromethyl groups is confirmed by characteristic peaks. Additionally, 1H NMR and 13C NMR spectroscopy are utilized to study the microstructure and tacticity of PECH, providing insight into the arrangement of its repeating units. [, , ]

Q5: What solvents are commonly used to dissolve PECH?

A5: PECH exhibits solubility in various solvents, including dichloromethane and other chlorinated solvents. The specific solubility is influenced by factors such as molecular weight and degree of crosslinking. [, ]

Q6: What is the significance of the hydroxy value in PECH?

A6: The hydroxy value is a crucial parameter in PECH, especially when it is hydroxyl-terminated. This value directly reflects the amount of hydroxyl (-OH) groups present in the polymer. This is particularly important for further chemical modifications and applications, for instance, when PECH is used as a prepolymer in polyurethane synthesis. [, ]

Q7: How is the hydroxy value in hydroxyl-terminated PECH determined?

A7: The hydroxy value of hydroxyl-terminated PECH can be accurately determined by techniques such as acetic anhydride-pyridine potentiometer titration and 1H-NMR quantitative analysis. []

Q8: Can you elaborate on the thermal properties of PECH?

A8: PECH exhibits a glass transition temperature (Tg) well below room temperature, contributing to its flexibility. Thermal stability is a critical factor often assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). []

Q9: How do stabilizers impact the thermal and thermoxidative degradation of PECH?

A9: Studies have shown that the incorporation of stabilizers, particularly those containing secondary amine groups, significantly enhances the resistance of PECH to thermoxidative degradation. These stabilizers effectively scavenge free radicals formed during oxidation, thereby delaying degradation and extending the material's service life. []

Q10: What are the primary applications of PECH?

A10: Due to its unique properties, PECH finds extensive use in various applications, including:

  • Adhesives: PECH serves as a key component in adhesive formulations, imparting flexibility and oil resistance. []
  • Binders: In the realm of propellants and explosives, PECH acts as a binder. []

Q11: How is epichlorohydrin polymerized to form PECH?

A11: PECH is commonly synthesized through ring-opening polymerization of epichlorohydrin. This process can be facilitated by cationic or anionic initiators, leading to the formation of polymers with varying molecular weights and microstructures. The choice of initiator system significantly impacts the final polymer properties. []

Q12: What types of initiators are used in the polymerization of epichlorohydrin?

A12: Various initiators, including Lewis acids such as boron trifluoride etherate, as well as organometallic catalysts, have been successfully employed for the polymerization of epichlorohydrin. More recently, research has focused on utilizing emulsion double metal cyanide (EDMC) complexes as catalysts to achieve PECH with higher molecular weights and narrower distributions. []

Q13: What is the role of a coinitiator in the polymerization of epichlorohydrin?

A13: Coinitiators, such as alcohols, are often used in conjunction with Lewis acid catalysts to initiate the polymerization of epichlorohydrin. They function by reacting with the Lewis acid to generate active species that attack the epichlorohydrin monomer, promoting ring-opening and chain propagation. []

Q14: What are the challenges associated with conventional initiator systems for PECH synthesis?

A14: Conventional initiator systems, while effective, often lead to the formation of PECH with molecular weights limited to below 4000 and terminal groups that are sterically hindered secondary alcohols. These characteristics can limit the range of potential applications for the resulting PECH. []

Q15: What are the advantages of using 1,4-butaneditriflate (BDT) as an initiator for PECH synthesis?

A15: BDT offers several advantages as an initiator for PECH synthesis:

  • Telechelic PECH: It enables the synthesis of telechelic PECH, meaning the polymer chains have specific functional groups at both ends. This is valuable for controlling polymer properties and enabling further modifications. []
  • Higher Molecular Weights: Using BDT allows for the preparation of PECH with molecular weights significantly higher than 4000, expanding its potential applications. []
  • Functional Group Diversity: The triflate ester end groups in BDT-initiated PECH can be readily converted to a wide range of other functional groups, further increasing its versatility. []

Q16: How can the chlorine atoms in PECH be replaced by azide groups?

A16: Treating PECH with sodium azide (NaN3) can effectively replace the chlorine atoms with azide groups, resulting in the formation of glycidyl azide polymer (GAP). This conversion is typically carried out in the presence of a phase-transfer catalyst to enhance the reaction rate and efficiency. []

Q17: What is the significance of converting PECH to GAP?

A17: GAP is a highly energetic polymer that finds applications in propellants and explosives. The conversion of PECH to GAP introduces energetic azide groups into the polymer structure, significantly altering its thermal properties and making it suitable for these specialized applications. [, , ]

Q18: How is the conversion of PECH to GAP monitored?

A18: Various analytical techniques are employed to monitor the conversion of PECH to GAP:

  • FTIR Spectroscopy: The disappearance of peaks associated with chloromethyl groups and the emergence of peaks characteristic of azide groups provide clear evidence of the conversion process. []
  • UV-Vis Spectroscopy: Changes in the UV-Vis spectra can also be correlated with the extent of conversion. []
  • Thermal Analysis: The thermal decomposition behavior of the polymer changes significantly upon conversion to GAP, with shifts in decomposition temperatures and changes in exothermicity. These alterations can be monitored using techniques like DSC. []

Q19: What is the order of reaction for the conversion of PECH to GAP?

A19: Kinetic studies have revealed that the conversion of PECH to GAP follows first-order reaction kinetics, indicating that the reaction rate is directly proportional to the concentration of the reacting species. []

Q20: What is the significance of the glass transition temperature (Tg) in PECH-based materials?

A20: The Tg of PECH-based materials plays a crucial role in determining their mechanical and physical properties. For instance, a lower Tg generally translates to greater flexibility at lower temperatures. This parameter is influenced by various factors, including the molecular weight of PECH, the degree of crosslinking, and the presence of other components such as plasticizers. [, , ]

Q21: How do nanoclays influence the properties of PECH-based nanocomposites?

A21: The incorporation of nanoclays into PECH matrices leads to the formation of nanocomposites with enhanced properties. These nanoclays act as reinforcing agents, effectively increasing the tensile modulus and strength of the material. [, ]

Q22: How does the presence of organoclay affect the morphology of PA6/ECO blends?

A22: Studies have shown that the introduction of organoclay into blends of polyamide 6 (PA6) and poly(epichlorohydrin-co-ethylene oxide) (ECO) can influence the morphology of the resulting blends. The nanoscale dimensions of the dispersed clay platelets can lead to an increase in the size of the dispersed rubber particles compared to unfilled blends. []

Q23: How does the incorporation of polyepichlorohydrin (PECH) affect the permeability of bromobutyl rubber?

A23: Blending bromobutyl rubber with PECH has been shown to significantly reduce its air permeability. This enhancement in barrier properties is attributed to the inherently low permeability of PECH and its ability to create a more tortuous path for gas molecules to permeate through the rubber matrix. []

Q24: What is the impact of graphene nanoplatelets (GNPs) on the properties of BIIR/CO blends?

A24: Incorporating GNPs into blends of bromobutyl rubber (BIIR) and polyepichlorohydrin rubber (CO) results in several notable effects:

  • Improved Processability: The nanocomposites exhibit enhanced processability, as evidenced by their shear-thinning behavior and reduced die swell. []
  • Enhanced Mechanical Properties: The addition of GNPs leads to a significant increase in the tensile modulus of the nanocomposites, enhancing their strength and stiffness. []
  • Increased Thermal Stability: The presence of GNPs improves the thermal stability of the blends, making them more resistant to degradation at elevated temperatures. []
  • Reduced Permeability: A key finding is the marked decrease in both air permeability and water vapor transmission rate in the nanocomposites containing GNPs. This improvement in barrier properties is attributed to the creation of highly tortuous paths for permeants due to the presence of the nanoplatelets. []

Q25: What role does the morphology of GNPs play in influencing the barrier properties of rubber nanocomposites?

A25: The dispersion and distribution of GNPs within the rubber matrix are crucial for achieving optimal barrier properties. Well-dispersed GNPs create a more effective barrier by maximizing the tortuosity of the diffusion path for permeating molecules. Agglomeration of GNPs, on the other hand, can compromise the barrier performance. []

Q26: How does the polarity of rubber nanocomposites relate to their water vapor transmission rate (WVTR)?

A26: Research suggests a correlation between the polarity of rubber nanocomposites and their WVTR. The presence of polar groups, such as those introduced by GNPs or other fillers, can influence the interaction of water molecules with the polymer matrix, potentially affecting the rate of water vapor transmission. []

Q27: What are the environmental concerns associated with PECH?

A27: While PECH possesses several advantageous properties, it is crucial to consider its potential environmental impact. The presence of chlorine in its structure raises concerns about its biodegradability and potential for releasing harmful byproducts during disposal. Research into alternative, more environmentally friendly elastomers is ongoing. [, ]

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